molecular formula C14H22N2O3S3 B2967452 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide CAS No. 2380186-01-4

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2967452
CAS No.: 2380186-01-4
M. Wt: 362.52
InChI Key: IXNMMZWXFQAWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide involves several key steps. One common method includes the condensation reaction of thiophene derivatives with morpholine and thianylmethyl groups. The reaction typically requires a base such as triethylamine (TEA) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures around 40°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of Factor Xa, thereby preventing the conversion of prothrombin to thrombin and ultimately reducing blood clot formation . The compound binds to the active site of Factor Xa, blocking its activity and preventing the coagulation cascade from progressing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide is unique due to its specific combination of morpholine, thianylmethyl, and thiophene groups, which confer distinct chemical and biological properties. Its ability to inhibit Factor Xa with high specificity and potency makes it a promising candidate for further development in antithrombotic therapy.

Properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S3/c17-22(18,13-2-1-9-21-13)15-12-14(3-10-20-11-4-14)16-5-7-19-8-6-16/h1-2,9,15H,3-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNMMZWXFQAWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.